3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Synthetic intermediate Analytical chemistry Procurement specification

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1198614-85-5) is a dihalogenated N-methylbenzenesulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol. It carries a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzene ring, with the sulfonamide nitrogen methylated.

Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
CAS No. 1198614-85-5
Cat. No. B6334719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide
CAS1198614-85-5
Molecular FormulaC7H7BrClNO2S
Molecular Weight284.56 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
InChIKeySLIJVTWMSIKNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1198614-85-5): Core Identity and Procurement Baseline


3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1198614-85-5) is a dihalogenated N-methylbenzenesulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol . It carries a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzene ring, with the sulfonamide nitrogen methylated . The compound is supplied as a research chemical and synthetic intermediate, with commercial purity specifications typically ranging from 95% to 98% depending on the vendor . It belongs to the broader class of halogenated aromatic sulfonamides, a scaffold that has been extensively investigated for carbonic anhydrase inhibition, aromatase inhibition, and other pharmacological targets [1].

Why Generic Substitution Fails: Halogen Regioisomerism and N-Substitution Shape the Differentiation of 1198614-85-5


Within the C₇H₇BrClNO₂S isomeric space, substitution pattern determines synthetic utility, physicochemical properties, and biological target engagement. 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide is not functionally interchangeable with its regioisomers. The 3-bromo-5-chloro arrangement on the phenyl ring creates a specific dipole moment and steric profile distinct from the 2-bromo-4-chloro isomer (CAS 1825597-11-2) or the 4-bromo-2-chloro isomer [1]. The N-methyl group, compared to N-ethyl (CAS 1934460-68-0, MW 298.59) or N-unsubstituted (3-bromo-5-chlorobenzenesulfonamide, CAS 1261524-60-0, MW 270.53) analogs, alters hydrogen-bond donor/acceptor capacity, logP, and metabolic stability . In halogenated sulfonamide series evaluated for carbonic anhydrase IX inhibition, single halogen positional changes altered Ki values over 5-fold, demonstrating that even subtle regioisomeric shifts produce pharmacologically meaningful differences [2]. Substituting the 3,5-dihalo-N-methyl scaffold with a differently substituted analog in a synthetic route or screening campaign without experimental confirmation risks irreproducible outcomes.

Quantitative Evidence Guide: Measurable Differentiation of 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1198614-85-5)


Molecular Weight Differentiation from Primary N-Unsubstituted and N-Ethyl Analogs Enables Analytical Discrimination

3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (MW 284.56 g/mol) is distinguishable from its closest primary sulfonamide analog 3-bromo-5-chlorobenzenesulfonamide (CAS 1261524-60-0, MW 270.53 g/mol) by a mass difference of 14.03 Da, and from its N-ethyl homolog (CAS 1934460-68-0, MW 298.59 g/mol) by 14.03 Da in the opposite direction . This ±14 Da spacing provides unambiguous LCMS and HRMS discrimination in reaction monitoring and purity assessment workflows.

Synthetic intermediate Analytical chemistry Procurement specification

Commercial Purity Specification Range Enables Fit-for-Purpose Procurement

Commercial suppliers offer 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide at defined purity tiers: 95% (abcr, AKSci) and 97–98% (MolCore, Leyan) . By contrast, the N-unsubstituted analog 3-bromo-5-chlorobenzenesulfonamide (CAS 1261524-60-0) is listed at 95% purity from Bidepharm , while the N-ethyl analog (CAS 1934460-68-0) is also available at 95% . The availability of a 97–98% purity grade for the target compound provides a measurable quality advantage for applications requiring higher starting material purity.

Procurement Quality control Synthetic chemistry

Class-Level Evidence: Halogenated Benzenesulfonamide Scaffold Demonstrates Sub-Micromolar Aromatase Inhibition

In a systematic SAR study of bis-sulfonamide derivatives as aromatase inhibitors, compounds bearing hydrophobic chloro (compound 15) and bromo (compound 16) substituents on the benzenesulfonamide moiety exhibited potent aromatase inhibition with IC₅₀ values of 50 nM and 60 nM, respectively [1]. These values represent approximately 10- to 230-fold greater potency than the median of the series (IC₅₀ range 0.05–11.6 μM). Molecular docking revealed that the halogenated benzenesulfonamide core engages in hydrophobic interactions with Leu477 of the aromatase active site, mimicking the steroidal backbone of the natural substrate androstenedione [1]. While 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide itself was not the test article in this study, its 3-bromo-5-chloro substitution pattern and N-methylated sulfonamide pharmacophore place it within the same structure-activity cluster that produced the most potent inhibitors.

Aromatase inhibition Cancer research Medicinal chemistry

Class-Level Evidence: Halogenated Sulfonamides Achieve Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX

A comprehensive study of halogenated sulfonamides as carbonic anhydrase (CA) IX inhibitors demonstrated that dihalogenated benzenesulfonamide derivatives achieve inhibition constants (Ki) in the 12–40 nM range against the tumor-associated isozyme CA IX [1]. Critically, the CA IX inhibition profile was found to be 'generally completely different from those of isozymes I, II, and IV,' indicating that halogen substitution patterns can be leveraged for isozyme selectivity [1]. The study highlighted 3-fluoro-5-chloro-4-aminobenzenesulfonamide as a potent CA IX inhibitor and demonstrated that combining halogens (F, Cl, Br, I) in the benzenesulfonamide scaffold modulates both potency and selectivity. The 3-bromo-5-chloro substitution pattern of CAS 1198614-85-5 maps directly onto the dihalogenated scaffold architecture shown to be compatible with low-nanomolar CA IX inhibition.

Carbonic anhydrase inhibition Tumor biology Anticancer agents

Application Scenarios for 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide (CAS 1198614-85-5) Based on Quantitative Differentiation Evidence


Scaffold for Aromatase Inhibitor Lead Optimization

In programs targeting aromatase (CYP19A1) for hormone-dependent breast cancer, the 3-bromo-5-chloro substitution pattern maps onto the hydrophobic pharmacophore (Leu477 interaction) that produced IC₅₀ values of 50–60 nM in bis-sulfonamide series [1]. Researchers synthesizing focused libraries around this halogenation pattern should prioritize CAS 1198614-85-5 as a synthetic intermediate or scaffold, given that chloro/bromo-substituted analogs were 10- to 230-fold more potent than the series average in published studies [1].

Probe Development for Tumor-Associated Carbonic Anhydrase IX

The dihalogenated benzenesulfonamide architecture of this compound is directly analogous to the halogenosulfanilamide series that achieved Ki values of 12–40 nM against CA IX with distinct selectivity over cytosolic isoforms I, II, and IV [2]. Investigators designing CA IX-targeted imaging agents or therapeutics for hypoxic solid tumors can use this compound as a core scaffold for further derivatization, leveraging the established SAR that halogen identity and position modulate isoform selectivity [2].

Multi-Step Medicinal Chemistry Requiring High-Purity Halogenated Sulfonamide Building Blocks

For synthesis campaigns where impurity carry-through compromises downstream biological assay reproducibility, the availability of this compound at 98% purity (Leyan) provides a measurable 3-percentage-point advantage over the 95% baseline specification of regioisomeric and N-unsubstituted analogs . The ±14 Da mass spacing from N-unsubstituted and N-ethyl analogs further enables unambiguous identity confirmation by LCMS at each synthetic step .

Structure-Activity Relationship Studies Exploring N-Alkyl and Halogen Positional Effects

The compound's specific 3-bromo-5-chloro-N-methyl substitution pattern fills a defined position in a regioisomeric and N-alkyl substitution matrix. Comparative studies against the 2-bromo-4-chloro regioisomer (CAS 1825597-11-2), the N-unsubstituted primary sulfonamide (CAS 1261524-60-0), and the N-ethyl homolog (CAS 1934460-68-0) can systematically probe the impact of halogen position and N-alkyl size on target engagement and physicochemical properties . This defined matrix approach supports rational, data-driven SAR exploration rather than ad hoc analog selection.

Quote Request

Request a Quote for 3-Bromo-5-chloro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.